molecular formula C5H2BrCl2NO B1625723 2-Hydroxy-3,5-dichloro-6-bromopyridine CAS No. 57864-38-7

2-Hydroxy-3,5-dichloro-6-bromopyridine

Cat. No. B1625723
CAS RN: 57864-38-7
M. Wt: 242.88 g/mol
InChI Key: SSSBNTHPMMENDS-UHFFFAOYSA-N
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Description

“2-Hydroxy-3,5-dichloro-6-bromopyridine” is a chemical compound with the molecular formula C5H2BrCl2NO . It is also known as 6-bromo-3,5-dichloro-1H-pyridin-2-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods were used in a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules where the molecular structures of the title compound have been optimized . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Halogen Atom Migration and Reactivity

Studies have demonstrated the migration of halogen atoms in derivatives of dihydroxypyridine, shedding light on the reactivity and potential transformations of halogenated pyridines. For instance, the chlorination of 3-bromo-2,4-dihydroxypyridine in an aqueous hydrochloric acid solution results in the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine, highlighting a method for altering the position of halogen atoms within the pyridine ring (Hertog & Schogt, 2010). Additionally, the acid hydrolysis of dibromopyridines, including transformations relevant to the synthesis of hydroxylated pyridines, has been explored, demonstrating the formation of hydroxy-bromopyridines under specific conditions (Wibaut, Haayman & Dijk, 2010).

Synthesis and Application in Ligand Development

The preparation of brominated and dibrominated bipyridines and bipyrimidines has been developed efficiently, showing their utility in forming metal-complexing molecular rods, which are crucial for various applications including catalysis and material science (Schwab, Fleischer & Michl, 2002). These syntheses offer pathways for creating complex structures that could serve as sophisticated ligands or building blocks in molecular electronics and photonics.

Photophysical and Binding Properties

Ruthenium(II) complexes involving hydroxylated pyridine derivatives have been studied for their self-association, acid-base, and DNA-binding properties. These studies reveal how subtle changes in the pyridine structure, such as halogenation, can markedly influence the photophysical properties and biological interactions of these compounds (Han, Chen & Wang, 2008).

Potential Anticancer Applications

Research on pyridooxazines and pyridothiazines, which could be synthesized from halogenated pyridines, indicates their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, suggesting potential pathways for the development of anticancer agents (Temple, Wheeler, Comber, Elliott & Montgomery, 1983).

properties

IUPAC Name

6-bromo-3,5-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(8)5(10)9-4/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSBNTHPMMENDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547769
Record name 6-Bromo-3,5-dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,5-dichloro-6-bromopyridine

CAS RN

57864-38-7
Record name 6-Bromo-3,5-dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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